![molecular formula C22H29P B14133166 [(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B14133166.png)
[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane is an organophosphorus compound characterized by a cyclohexyl ring substituted with a methyl group and an isopropyl group, along with a diphenylphosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane typically involves the reaction of a suitable cyclohexyl precursor with diphenylphosphane. One common method includes the use of a Grignard reagent derived from the cyclohexyl precursor, which is then reacted with diphenylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane can undergo various chemical reactions, including:
Oxidation: The phosphane moiety can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphane group can be replaced by other nucleophiles.
Coordination: The phosphane group can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Coordination: Transition metal salts like palladium or platinum are often used in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted cyclohexyl derivatives.
Coordination: Metal-phosphane complexes.
Scientific Research Applications
Chemistry
In chemistry, [(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane is used as a ligand in transition metal catalysis. Its unique structure allows for the formation of stable complexes with metals, which can be used in various catalytic processes, including hydrogenation and cross-coupling reactions.
Biology and Medicine
While specific biological applications of this compound are less common, its derivatives may be explored for potential pharmaceutical uses, particularly in drug design and development where organophosphorus compounds play a role.
Industry
In industry, this compound can be used in the synthesis of fine chemicals and as an intermediate in the production of other organophosphorus compounds. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of [(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane primarily involves its ability to act as a ligand, coordinating with metal centers to form complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets are typically the metal centers in the catalytic complexes, and the pathways involved include coordination and electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
- [(1R,2R,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexanol]
- [(1R,2R,3S,5R)-(-)-2,3-Pinanediol]
- [(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl acetate]
Uniqueness
[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane is unique due to its specific combination of a cyclohexyl ring with a diphenylphosphane moiety. This structure provides distinct steric and electronic properties, making it particularly effective as a ligand in catalysis compared to other similar compounds.
Properties
Molecular Formula |
C22H29P |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane |
InChI |
InChI=1S/C22H29P/c1-17(2)21-15-14-18(3)16-22(21)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21-,22-/m1/s1 |
InChI Key |
BEYDOEXXFGNVRZ-STZQEDGTSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@@H](C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-{[(5-chloro-2-hydroxyphenyl)carbamothioyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B14133090.png)
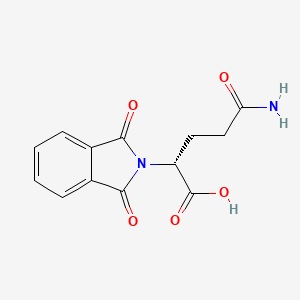
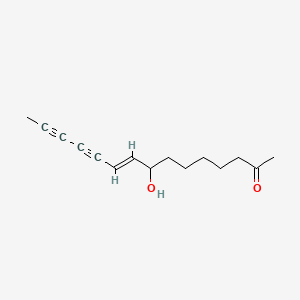

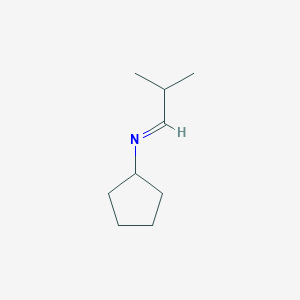
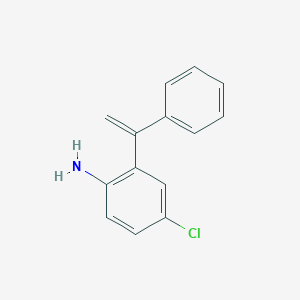
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14133123.png)
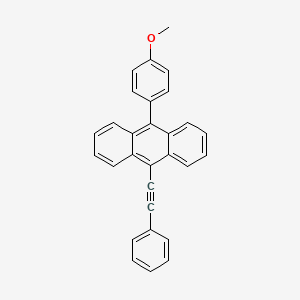

![1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14133147.png)
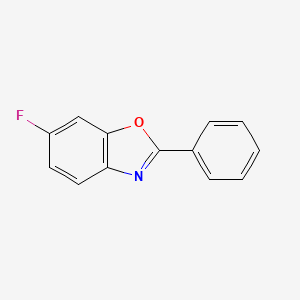
![(1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide](/img/structure/B14133149.png)
![N'-[2-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B14133167.png)
